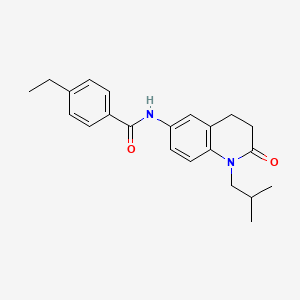

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-4-16-5-7-17(8-6-16)22(26)23-19-10-11-20-18(13-19)9-12-21(25)24(20)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCBPHJZVBXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylbenzoyl chloride with 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzamide moiety, where halogenation or nitration can be achieved using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound belongs to a class of N-substituted tetrahydroquinolinone benzamides. Key structural analogs include:

Substituent Variations in the Benzamide Group

- 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): This analog replaces the ethyl group with a bromine atom. The bromo substituent increases molecular weight (MW: ~413.3 g/mol vs. However, bromine’s larger atomic radius may reduce membrane permeability compared to the ethyl group .

Modifications in the Tetrahydroquinolinone Core

- (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat) (): Baxdrostat features a methyl group instead of isobutyl at position 1 and incorporates a tetrahydroisoquinoline ring fused to the core. The propionamide substituent and stereochemistry (R-configuration) may confer selectivity for mineralocorticoid synthase inhibition, a therapeutic target for hypertension. The reduced steric bulk of the methyl group (vs. isobutyl) could enhance binding pocket accessibility .

Lumping Strategy for Comparative Studies ()

Compounds with shared scaffolds, such as tetrahydroquinolinone derivatives, are often "lumped" in computational models to simplify reaction networks or property predictions. For example:

- Reactivity : Ethyl and bromo substituents may undergo distinct degradation pathways (e.g., oxidative dealkylation vs. nucleophilic substitution), but lumping groups them under "benzamide derivatives" to reduce computational complexity.

- Physicochemical Properties : Lipophilicity (logP) differences between ethyl (higher logP) and bromo (lower logP) analogs influence solubility and bioavailability, yet lumping assumes similar environmental behavior .

Data Table: Structural and Inferred Properties of Analogs

Research Implications and Limitations

- Structural Insights : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) has been critical in resolving the conformations of such compounds, aiding in structure-activity relationship (SAR) studies .

- Pharmacological Potential: The ethyl group’s balance of lipophilicity and steric hindrance may optimize pharmacokinetics compared to bulkier or polar substituents.

- Data Gaps : Experimental data on binding affinities, solubility, and metabolic stability for the target compound are sparse, necessitating further validation.

Biological Activity

4-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the quinoline derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzamide moiety linked to a tetrahydroquinoline derivative, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O2 |

| Molecular Weight | 350.46 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The mechanism of action for this compound involves interaction with specific molecular targets that modulate cellular pathways. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact molecular targets are still under investigation but may include:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to cancer cell growth.

- Receptor Modulation : It could bind to specific receptors that regulate cellular functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Anticancer Activity :

- In vitro studies have shown cytotoxic effects against multiple cancer cell lines. For example, compounds with structural similarities have been tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. These studies utilized assays like MTT to evaluate cell viability.

- A notable finding is that certain derivatives exhibited higher potency than the standard chemotherapeutic agent cisplatin against specific cancer lines .

-

Anti-inflammatory Effects :

- The compound's potential to inhibit cyclooxygenase enzymes (COX), particularly COX-2, suggests it may possess anti-inflammatory properties. COX inhibitors are crucial in managing pain and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Cytotoxicity Evaluation

A study conducted on various benzamide derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines. The most potent derivative showed IC50 values significantly lower than those of traditional chemotherapy agents.

Study 2: Enzyme Interaction

Research indicated that similar compounds could inhibit enzymes involved in metabolic pathways linked to cancer progression. This inhibition was correlated with reduced cell proliferation rates in treated cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.